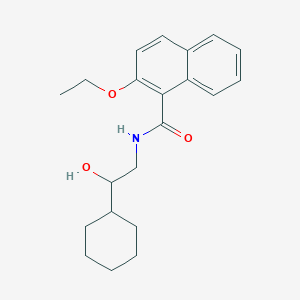

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide

Descripción

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-25-19-13-12-15-8-6-7-11-17(15)20(19)21(24)22-14-18(23)16-9-4-3-5-10-16/h6-8,11-13,16,18,23H,2-5,9-10,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXINONDZYOSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3CCCCC3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide typically involves the reaction of 2-ethoxy-1-naphthoic acid with 2-(cyclohexylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The naphthamide moiety can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthamide moiety can engage in π-π interactions with aromatic residues.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

- N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide is unique due to its combination of a naphthamide moiety with a cyclohexyl and hydroxyethyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the naphthamide group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The chemical structure of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide features a naphthamide core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-ethoxy-1-naphthoic acid with 2-(cyclohexylamino)ethanol, facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthamide moiety may engage in π-π interactions with aromatic residues. Such interactions can modulate enzyme activity or receptor binding, leading to various biological effects, including potential anti-inflammatory and anticancer properties.

Biological Activity

Research into the biological activity of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide has revealed several promising findings:

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Preliminary studies suggest that N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in cell cultures, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide in biological applications:

- Cancer Cell Line Study : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in edema compared to controls, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide | Naphthamide core, hydroxyethyl group | Anticancer, anti-inflammatory | Induces apoptosis in cancer cells |

| N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide | Similar structure with sulfonamide group | Moderate antibacterial | Effective against certain bacterial strains |

| N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide | Contains thiophene ring | Antimicrobial | Broad-spectrum antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide to ensure optimal yield and purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions, including temperature (e.g., cooling to 0°C for exothermic steps) and solvent selection (e.g., DMF or dichloromethane for solubility). Inert atmospheres (argon/nitrogen) prevent moisture interference during sensitive steps like amide bond formation . Progress monitoring via thin-layer chromatography (TLC) ensures reaction completion, while purification techniques like column chromatography or recrystallization improve purity. Crude products may require iterative refinement to remove byproducts .

Q. How can researchers confirm the structural integrity of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies molecular structure by identifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing spectral data with analogous compounds (e.g., naphthamide derivatives) helps validate assignments .

Q. What solvents and reaction conditions are optimal for introducing the ethoxy group into the naphthamide scaffold?

- Methodological Answer : Alkylation reactions using ethyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) facilitate ethoxy group attachment. Reaction progress is monitored via TLC, and post-synthesis extraction (e.g., ethyl acetate/water) isolates the product. Solvent choice impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and ethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the hydroxyethyl moiety. The ethoxy group’s electron-donating nature may activate the naphthalene ring toward electrophilic substitution. Computational modeling (DFT) or Hammett studies can quantify substituent effects, while comparative experiments with analogs (e.g., methoxy vs. ethoxy) reveal trends .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel naphthamide derivatives?

- Methodological Answer : Iterative analysis using complementary techniques (e.g., 2D NMR for ambiguous peaks) and cross-validation with synthetic intermediates clarify structural assignments. Contradictions in bioactivity data (e.g., enzyme inhibition) may arise from impurities; re-purification or alternative synthetic routes (e.g., protecting group strategies) mitigate this. Collaborative data sharing with independent labs enhances reproducibility .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : In vitro assays (e.g., fluorescence-based or colorimetric) measure inhibition kinetics against target enzymes (e.g., proteases or kinases). Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. Controls (e.g., known inhibitors and vehicle-only) validate assay specificity. Structural analogs (e.g., sulfonamide derivatives) provide mechanistic insights .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations assess conformational stability, while density functional theory (DFT) calculates bond dissociation energies for hydrolytically labile groups (e.g., ester or amide linkages). Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) empirically validate predictions, with HPLC tracking degradation products .

Q. How does the compound’s logP value impact its bioavailability in pharmacological studies?

- Methodological Answer : Experimental logP determination via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) quantifies hydrophobicity. High logP values (>3) may reduce aqueous solubility, necessitating formulation strategies (e.g., micellar encapsulation). Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, guiding in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.